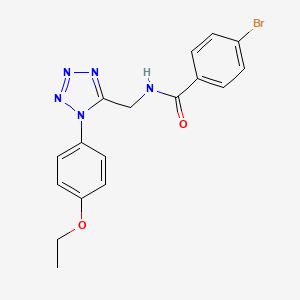

4-溴-N-((1-(4-乙氧基苯基)-1H-四唑-5-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of this compound in drug chemistry . Similarly, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was achieved through a solvent-free microwave-assisted method, which is notable for its efficiency and environmental friendliness . Another study reported the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, which were obtained from a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can vary significantly depending on the substituents on the benzamide ring. For example, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were synthesized, each bearing different substituents, and their molecular conformations were analyzed . These studies often involve the use of techniques such as IR, NMR, mass spectral study, and elemental analysis to confirm the structures of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives can include various types of reactions such as aldol condensation, which is used to form α,β-unsaturated carbonyl compounds . The reactivity of these compounds can be further modified by introducing different functional groups, which can lead to a wide range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their potential as medicinal agents. For example, the synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated for their anticancer activity and showed promising results against several human cancer cell lines . Additionally, the ADMET properties of these compounds were predicted to show good oral drug-like behavior . The antibacterial and antifungal activities of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives were also evaluated, with some compounds showing significant activity .

科学研究应用

光动力疗法中的癌症治疗

该化合物在癌症治疗中的光动力疗法中的应用已得到证实。一项研究重点介绍了用类似苯甲酰胺衍生物取代的锌酞菁的使用,显示出高的单线态氧量子产率。这些性质对于光动力疗法中的 II 型光敏剂至关重要,表明在癌症治疗中具有潜在的用途 (Pişkin、Canpolat 和 Öztürk,2020)。

G 蛋白偶联受体-35 激动剂

该化合物及其衍生物已被研究作为 G 蛋白偶联受体-35 (GPR35) 激动剂的潜力。该受体与疼痛、炎症和代谢疾病有关。一项研究合成了 N-(5-溴-2-(1H-四唑-5-基)苯基)-4-甲氧基苯甲酰胺,一种对 GPR35 具有显着激动效力的衍生物,表明其在治疗这些疾病中的适用性 (Wei 等人,2018)。

肝素酶抑制剂

一类 N-(4-{[4-(1H-苯并咪唑-2-基)-芳基氨基]-甲基}-苯基)-苯甲酰胺,包括所讨论化合物的衍生物,已显示出作为肝素酶抑制剂的功效。这些抑制剂在癌症治疗中具有潜在的治疗应用,因为肝素酶在肿瘤转移和血管生成中起作用 (Xu 等人,2006)。

用于 NLO 特性的配位网络

该化合物的衍生物已用于合成在非线性光学 (NLO) 中具有潜在应用的配位网络。一项利用与该化合物结构相似的四唑基酰胺构造单元的研究证明了显着的 SHG(二次谐波产生)效率,表明其在 NLO 应用中的潜力 (Liao 等人,2013)。

CCR5 受体拮抗剂的合成

该化合物的结构在 CCR5 拮抗剂的合成中发挥了重要作用。这些拮抗剂在治疗 HIV/AIDS 等疾病中很重要,其中 CCR5 在病毒进入细胞中起着至关重要的作用。利用类似化合物的合成方法已探索用于开发有效的 CCR5 拮抗剂 (Ikemoto 等人,2005)。

未来方向

属性

IUPAC Name |

4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBREFIOJKAZCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-({(1E)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}amino)-7-(2-methoxyethyl)-3-me thyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3002767.png)

![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)

![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B3002777.png)

![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)